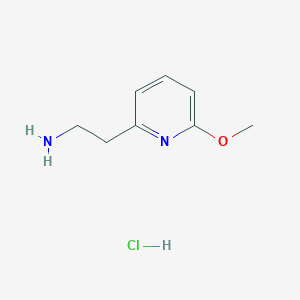

![molecular formula C18H22N2O3S2 B2465505 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 900009-73-6](/img/structure/B2465505.png)

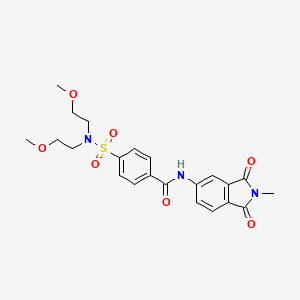

4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and tested as DNA gyrase inhibitors . The synthesis of these compounds often involves computer-aided structure-based optimization .Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with multiple functional groups. It includes a tetrahydrobenzo[d]thiazole ring, which is a common structure in many bioactive compounds .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Thiophenylhydrazonoacetates, synthesized from compounds structurally similar to the one , have been investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives. These derivatives have potential applications in the development of new pharmaceuticals and materials due to their varied biological activities and chemical properties (Mohareb et al., 2004).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, incorporating similar benzo[d]thiazolyl scaffolds, have shown significant DNA binding, DNA cleavage, and anticancer activities. The structural features of these complexes influence their interaction with DNA and their efficiency in inducing apoptosis in cancer cells, highlighting the importance of such compounds in cancer research (González-Álvarez et al., 2013).

Antimicrobial Activity

Compounds with a thiazolylideneamino moiety have been evaluated for their antibacterial properties, with some derivatives showing promising activity against various bacterial strains. This suggests the potential of such structures in the development of new antimicrobial agents to combat resistant pathogens (Palkar et al., 2017).

Synthetic Methodologies

Research on synthetic methodologies involving thiazolyl compounds has led to the development of new reactions and intermediates, facilitating the synthesis of complex molecules with potential applications in various fields of chemistry and biology (Brown et al., 1965).

Wirkmechanismus

Target of Action

The compound’s primary targets are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . GyrB is a bacterial enzyme involved in DNA replication, while CK2 and GSK3β are kinases that play key roles in cell signaling pathways.

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from carrying out their normal functions . The specific molecular interactions that stabilize these complexes have been studied using combined theoretical techniques .

Biochemical Pathways

Inhibition of GyrB disrupts DNA replication in bacteria, leading to cell death . On the other hand, inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . This can lead to decreased cell proliferation and potentially anti-cancer effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. Inhibition of GyrB can lead to bacterial cell death, making the compound potentially useful as an antibiotic . Inhibition of CK2 and GSK3β can prevent the deactivation of PTEN, potentially leading to anti-cancer effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Cellular Effects

The compound’s inhibitory effects on CK2 and GSK3β can have significant impacts on cellular function. By preventing the deactivation of PTEN, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with CK2 and GSK3β, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .

Eigenschaften

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNLFMQCABKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465422.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)

![N-(2-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2465432.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2465434.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2465443.png)